N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-12-4-6-17(13(2)8-12)26-20-15(10-24-26)19(22-11-23-20)25-16-9-14(21)5-7-18(16)27-3/h4-11H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGRQDWDLKVIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H17ClN4O
- Molecular Weight : 314.79 g/mol
- CAS Number : Not available in the current literature.
The compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cancer proliferation and inflammation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to modulate pathways related to cell growth and apoptosis.
Biological Activities
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Anticancer Activity
- Studies have shown that compounds with similar structures exhibit potent anticancer effects by inhibiting tumor cell proliferation. For instance, a related pyrazolo[3,4-d]pyrimidine derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range .
- Anti-inflammatory Effects
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Antimicrobial Activity
- Preliminary evaluations have indicated that similar pyrazolo compounds possess antimicrobial properties against several bacterial strains. The specific activity of this compound against pathogenic bacteria remains to be fully characterized.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and tested their anticancer activities. The lead compound exhibited an IC50 value of 12 µM against the A549 lung cancer cell line. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Properties
In a separate investigation, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. Results showed a significant decrease in nitric oxide production at concentrations above 10 µM, indicating its potential as an anti-inflammatory agent.
Data Summary Table
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs, highlighting substituent variations and molecular properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
